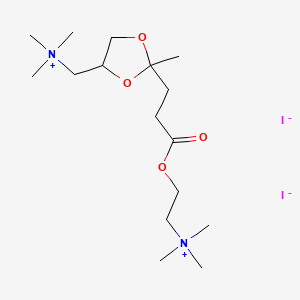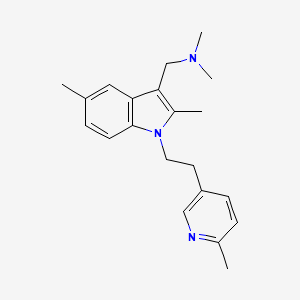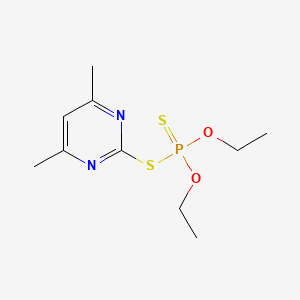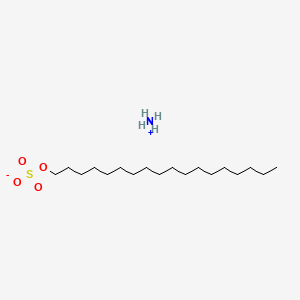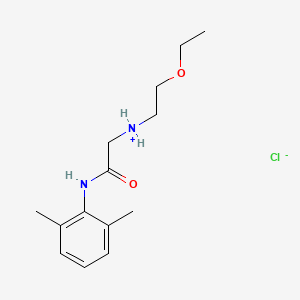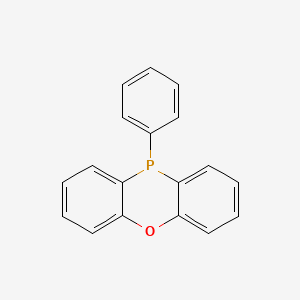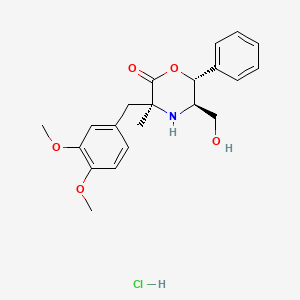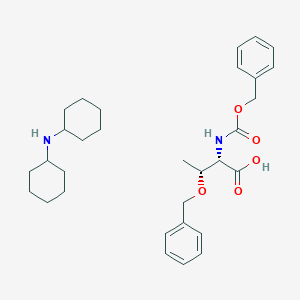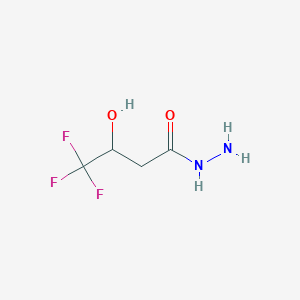
N-((5-Bromo-2-ethoxybenzyl)oxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ACETAMIDE,N-((5-BROMO-2-ETHOXYBENZYL)OXY)-: is a chemical compound with the molecular formula C11H14BrNO3 . It is characterized by the presence of a bromine atom, an ethoxy group, and an acetamide group attached to a benzyl ring.
Preparation Methods
The synthesis of ACETAMIDE,N-((5-BROMO-2-ETHOXYBENZYL)OXY)- typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-bromo-2-ethoxybenzyl alcohol and acetamide.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a dehydrating agent like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.
Industrial Production: On an industrial scale, the production process may involve optimization of reaction parameters to ensure high yield and purity of the final product.
Chemical Reactions Analysis
ACETAMIDE,N-((5-BROMO-2-ETHOXYBENZYL)OXY)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Common Reagents and Conditions: Typical reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and nucleophiles for substitution reactions.
Scientific Research Applications
ACETAMIDE,N-((5-BROMO-2-ETHOXYBENZYL)OXY)- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of ACETAMIDE,N-((5-BROMO-2-ETHOXYBENZYL)OXY)- involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
ACETAMIDE,N-((5-BROMO-2-ETHOXYBENZYL)OXY)- can be compared with other similar compounds to highlight its uniqueness:
Properties
CAS No. |
24109-55-5 |
|---|---|
Molecular Formula |
C11H14BrNO3 |
Molecular Weight |
288.14 g/mol |
IUPAC Name |
N-[(5-bromo-2-ethoxyphenyl)methoxy]acetamide |
InChI |
InChI=1S/C11H14BrNO3/c1-3-15-11-5-4-10(12)6-9(11)7-16-13-8(2)14/h4-6H,3,7H2,1-2H3,(H,13,14) |
InChI Key |
ZAWDCHOWXQZJFK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)Br)CONC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


